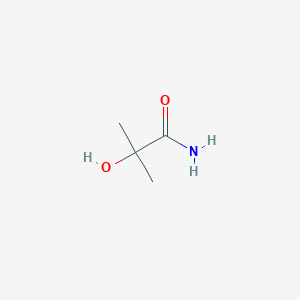
4-(4-Methylphenyl)-3-thiosemicarbazide
Vue d'ensemble
Description
4-(4-Methylphenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C8H11N3S and its molecular weight is 181.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities :
- Synthesized thiosemicarbazides, including compounds structurally related to 4-(4-Methylphenyl)-3-thiosemicarbazide, have shown significant in vitro growth-inhibiting activity against several microbes, including potent antitubercular activity against Mycobacterium tuberculosis (S. Hirpara, K. Parekh, & Hansa Parekh, 2003).
- Some derivatives exhibited notable antibacterial, antitubercular, and anti-HIV activities (B Narendhar, K. Chitra, & Alagarsamy, 2019).
Anticancer Potential :
- Derivatives of thiosemicarbazide, including those structurally related to this compound, showed potential anticancer activity. They were found to be cytotoxic to gastric cancer cells while being non-toxic to normal fibroblasts. These compounds might intercalate with DNA, causing cell cycle interruption and DNA damage (M. Pitucha, Agnieszka Korga-Plewko, et al., 2020).
Central Nervous System (CNS) Effects :
- Some thiosemicarbazide derivatives, such as 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide, exhibited strong antinociceptive (pain-relieving) activity, potentially through the opioid system (M. Wujec, E. Kędzierska, et al., 2014).
Antidepressant Activity :
- Some 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives, synthesized from thiosemicarbazide, showed promising antidepressant activities in behavioral tests (A. A. Bilgin, E. Palaska, & R. Sunal, 1993).
Potential as a Fluorescence Chemodosimeter :
- Certain thiosemicarbazide derivatives, like 1-(2-phenyl-2H-[1,2,3]triazole-4-carbonyl)-4-(4-methylphenyl)thiosemicarbazide, have been explored as highly selective fluorescence chemodosimeters for detecting Hg2+ ions (H. Lin, W. Shi, et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target organisms such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets to inhibit their growth or metabolic processes
Biochemical Pathways
It is known that similar compounds can affect various metabolic pathways in targeted organisms, leading to their inhibition . The downstream effects of these interactions can include disruption of the organism’s growth and reproduction .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted . The bioavailability of these compounds can be influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may exert cytotoxic effects on targeted organisms, leading to their inhibition or death .
Action Environment
The action, efficacy, and stability of 4-(4-Methylphenyl)-3-thiosemicarbazide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature
Propriétés
IUPAC Name |
1-amino-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWRKQVDLFINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353170 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-67-6 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical configuration of N-(p-tolyl)hydrazinecarbothioamide derivatives when reacted with aldehydes or ketones?
A1: Research indicates that N-(p-tolyl)hydrazinecarbothioamide tends to adopt an E configuration when condensed with aldehydes like furfural [] or ketones such as ethyl acetoacetate []. This means the thiosemicarbazide group and the substituent derived from the aldehyde or ketone are positioned on opposite sides of the C=N bond.
Q2: How does the structure of N-(p-tolyl)hydrazinecarbothioamide derivatives influence their crystal packing?
A2: The crystal structures of these derivatives are often stabilized by intermolecular hydrogen bonding. For instance, in the derivative formed by reacting N-(p-tolyl)hydrazinecarbothioamide with furfural, N—H⋯N and N—H⋯S hydrogen bonds connect the molecules within the crystal lattice []. Similarly, the derivative resulting from the reaction with ethyl acetoacetate exhibits N—H⋯N and N—H⋯S hydrogen bonding, contributing to the crystal structure's stability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)


![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)






![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)



